Erythrulose

Beschreibung

Eigenschaften

IUPAC Name |

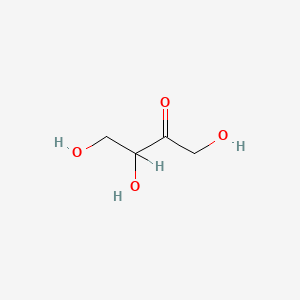

1,3,4-trihydroxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h3,5-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPHVQVXLPRNCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862137 | |

| Record name | 1,3,4-Trihydroxy-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40031-31-0 | |

| Record name | Erythrulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40031-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythrulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040031310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Trihydroxy-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butanone, 1,3,4-trihydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHRULOSE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS4GKH53PR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Cultivation and Inoculation

-

Strain : Gluconobacter sp. DSM 21030, selected for its tolerance to this compound concentrations ≥140 g/L.

-

Medium : Aqueous culture medium containing standard nutrients, maintained at 24°C with agitation (120 rpm).

-

Inoculation : Cryopreserved cultures are revived in Erlenmeyer flasks, followed by sequential subculturing every 48 hours to maintain viability.

Erythritol Oxidation

The oxidation of erythritol to this compound is catalyzed by membrane-bound dehydrogenases in Gluconobacter. The patent reports optimal yields when the pH is allowed to drop naturally during fermentation, indicating acidic conditions favor enzyme activity. Post-incubation, this compound is isolated via filtration and concentration of the culture broth.

Advantages :

-

High substrate specificity, minimizing byproducts.

-

Scalable for industrial fermentation due to robust microbial tolerance.

Enzymatic Synthesis via Transketolase in Pichia pastoris

The PMC5836872 study demonstrates the use of Pichia pastoris GS115 overexpressing native transketolase for this compound synthesis from β-hydroxypyruvate (HPA) and glycolaldehyde (GA).

Strain Engineering

Biocatalytic Reaction

-

Conditions : 50 mM HPA and GA, 2.4 mM thiamine pyrophosphate (cofactor), 9 mM MgCl₂, pH 7.5.

-

Performance : Whole-cell biocatalysts achieved 62% conversion (46.58 g/L·h space-time yield), while disrupted cells reached 65%.

Analytical Validation :

-

High-performance liquid chromatography (HPLC) with a Bio-Rad Amines column quantified this compound using 0.1% trifluoroacetic acid mobile phase.

Limitations :

-

Requires cofactor supplementation, increasing costs.

Chemical Synthesis via Aldol Condensation

Chemical routes employ aldol condensation of formaldehyde and dihydroxyacetone (DHA) catalyzed by zeolitic imidazolate frameworks (ZIFs).

Homogeneous vs. Heterogeneous Catalysis

Early methods used phosphate buffers (pH 7.3) but faced challenges in catalyst separation. Heterogeneous ZIFs, such as ZIF-8 and MAF-6, offer improved recyclability.

Table 1: Comparison of ZIF Catalysts in this compound Synthesis

| Catalyst | Pore Radius (Å) | Temperature (°C) | pH | This compound Yield (%) |

|---|---|---|---|---|

| ZIF-8 | 3.4 | 65 | 8.36 | 39 |

| MAF-5 | 4.8 | 65 | 8.36 | 52 |

| MAF-6 | 5.6 | 65 | 8.36 | 60 |

Reaction Optimization

-

Temperature : 65°C maximizes this compound selectivity, while >70°C promotes C₆ sugar formation.

-

pH : Alkaline conditions (pH 8.36) enhance nucleophilic attack in the aldol mechanism.

Industrial Relevance :

Comparative Analysis of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions: Erythrulose undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various products, including acids and other oxidized derivatives.

Reduction: It can be reduced to form erythritol, a sugar alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Major Products:

Oxidation: Acids and other oxidized derivatives.

Reduction: Erythritol.

Substitution: Melanoids, which are responsible for the browning effect in self-tanning products.

Wissenschaftliche Forschungsanwendungen

Cosmetic Applications

Self-Tanning Agent

Erythrulose is primarily recognized for its use as a self-tanning agent in cosmetic formulations. It reacts with the amino acids in the skin's upper layers, similar to dihydroxyacetone (DHA), leading to the formation of brown pigments through a process akin to the Maillard reaction. This reaction results in melanoid formation, providing a tanned appearance without exposure to UV radiation .

- Advantages Over DHA :

| Feature | This compound | Dihydroxyacetone (DHA) |

|---|---|---|

| Reaction Speed | Slower (20-24 hours) | Faster (Immediate) |

| Color Intensity | Less intense | More intense |

| Skin Drying Effect | Lower | Higher |

| Streaking Risk | Lower | Higher |

Biochemical Applications

This compound has been studied for its metabolic pathways and enzymatic interactions within biological systems:

- Metabolism in Bacteria : Research indicates that certain bacteria, such as Brucella, utilize this compound as a carbon source, which is crucial for their growth and pathogenicity. The ery operon in Brucella spp. encodes enzymes that facilitate this compound catabolism, linking it to virulence factors associated with infections .

- Enzymatic Studies : this compound reductase has been isolated from various sources, including beef liver, highlighting its role in metabolic pathways involving tetroses. Understanding these enzymatic processes can provide insights into broader metabolic functions and potential therapeutic targets .

Therapeutic Potential

The therapeutic applications of this compound are still being explored, but preliminary studies suggest potential benefits:

- Antioxidant Properties : this compound may help protect cellular components from oxidative damage due to its structure and reactivity with free radicals. This suggests possible applications in preventing oxidative stress-related diseases .

- Pharmaceutical Uses : As an intermediate in synthetic pathways for pharmaceuticals and pesticides, this compound can be utilized in developing new drugs or enhancing existing formulations .

Case Study 1: this compound in Cosmetic Formulations

A study evaluated the effectiveness of this compound combined with DHA in self-tanning products. Results indicated that formulations containing both ingredients provided a more uniform tan with less skin irritation compared to those using DHA alone, demonstrating this compound's role as a beneficial additive in cosmetic chemistry .

Case Study 2: this compound Metabolism in Brucella

Research on Brucella spp. revealed that this compound not only serves as a carbon source but also enhances virulence by promoting bacterial growth under specific conditions. This underscores the importance of understanding this compound's role in microbial metabolism for developing strategies against bacterial infections .

Wirkmechanismus

Erythrulose exerts its effects through the Maillard reaction, a non-enzymatic browning reaction. This reaction involves the interaction of this compound with free primary or secondary amino groups in the keratin of the skin’s outer layers. The reaction is slow and gentle, allowing for an even and long-lasting tan .

Vergleich Mit ähnlichen Verbindungen

Dihydroxyacetone (DHA): Like erythrulose, dihydroxyacetone is used in self-tanning products.

Erythritol: Erythritol is a sugar alcohol that can be produced from this compound through reduction.

Uniqueness of this compound: this compound is unique in its ability to produce a slow-developing, natural-looking tan without the streaks and orange hue often associated with dihydroxyacetone. Its gentle reaction with skin proteins results in a more even and long-lasting tan .

Biologische Aktivität

Erythrulose, a naturally occurring ketotetrose sugar, has garnered attention in various fields, particularly in the cosmetic and biomedical industries. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant case studies.

This compound is a four-carbon sugar that functions primarily through the Maillard reaction, wherein it reacts with amino acids to produce melanoidins, contributing to skin tanning effects. Unlike dihydroxyacetone (DHA), this compound develops a tan more slowly (24-48 hours) and is associated with a lighter coloration. This slower development allows for a more even and longer-lasting tan, making it a preferred ingredient in many self-tanning products .

Table 1: Comparison of this compound and Dihydroxyacetone (DHA)

| Property | This compound | Dihydroxyacetone (DHA) |

|---|---|---|

| Development Time | 24-48 hours | 2-4 hours |

| Color Intensity | Lighter | Darker |

| Moisturization | Less drying | More drying |

| Skin Penetration | Deeper | Surface-level only |

| Free Radical Formation | Increased post-application | Less pronounced |

Biological Effects

Research indicates that this compound may enhance free radical formation when exposed to UV light after application. A study by Jung et al. (2007) demonstrated that this compound-treated skin exhibited over 140% more free radicals compared to untreated skin after UV exposure, which raises concerns regarding its use without adequate sun protection .

Applications in Cosmetics

This compound is widely used in cosmetic formulations for self-tanning products due to its ability to provide a natural-looking tan with minimal side effects. Studies have shown that combining this compound with other reducing sugars can enhance its tanning properties while reducing skin dryness and peeling associated with DHA alone .

Case Study: this compound in Self-Tanning Products

A comparative study evaluated the effectiveness of this compound combined with DHA versus DHA alone. The results indicated that the combination not only produced a more uniform tan but also resulted in less skin irritation and improved moisture retention over time. The study measured color intensity using the CIELAB color space model, confirming that the this compound-DHA combination yielded a significantly higher color difference compared to DHA alone .

Biotransformation and Production

Recent advancements in biotechnology have facilitated the production of l-erythrulose through microbial processes. For instance, transketolase-overexpressing strains of E. coli and P. pastoris have been utilized to catalyze the formation of l-erythrulose from β-hydroxypyruvic acid and glycolaldehyde substrates. These methods have shown promising yields, indicating potential for industrial applications .

Table 2: Biocatalytic Production of this compound

| Microorganism | Substrate Combination | Yield (mM) |

|---|---|---|

| E. coli | β-Hydroxypyruvate + Glycolaldehyde | Up to 20 mM |

| P. pastoris | β-Hydroxypyruvate + Glycolaldehyde | Higher than E. coli |

Toxicological Considerations

While this compound is generally regarded as safe for topical use, studies have indicated potential cytotoxic effects when used in high concentrations or under certain conditions. The degradation of this compound showed no significant inhibition of microbial activity, suggesting its safety profile in cosmetic formulations . However, further research into its long-term effects on skin health is warranted.

Q & A

Q. What are the standard analytical methods for characterizing erythrulose purity and structural integrity in synthetic samples?

Methodological Answer: Researchers typically employ nuclear magnetic resonance (NMR) spectroscopy to confirm structural features (e.g., stereochemistry and functional groups) and high-performance liquid chromatography (HPLC) to assess purity. Mass spectrometry (MS) is used for molecular weight validation. For stability analysis, accelerated aging studies under controlled pH (3.0–4.5) and temperature (≤40°C) are conducted, followed by UV-Vis spectrophotometry to monitor degradation products .

Q. How do researchers optimize synthesis pathways for this compound to minimize byproducts?

Methodological Answer: Fermentation using Gluconobacter species is the primary method, with purification steps (e.g., ion-exchange chromatography) to remove residual substrates. Process optimization includes pH control (4.0–4.5), temperature modulation (25–30°C), and substrate-to-catalyst ratios. Comparative kinetic studies between batch and fed-batch reactors can identify yield-limiting factors .

Advanced Research Questions

Q. How can kinetic isotope effects (KIEs) and hyperpolarized NMR elucidate this compound’s reaction mechanisms in SnCl₄-catalyzed systems?

Methodological Answer: Isotope labeling (e.g., deuterated methanol) combined with hyperpolarized NMR allows real-time tracking of intermediates like hydroxyacetone (HA-MEG) and methylheptenone (MMHB). Rate constants and activation energies (e.g., 66 kJ/mol for this compound → HA-MEG) are derived from Arrhenius plots. Reversibility of enolization steps is assessed via solvent isotope incorporation at chiral centers .

Q. What methodological challenges arise in detecting this compound in interstellar environments, and how are they addressed?

Methodological Answer: Rotational spectroscopy requires vaporization without decomposition, achieved via UV-laser ablation of this compound-compacted matrices. Spectral databases are built using quantum mechanical calculations (e.g., CCSD(T)) to predict rotational transitions. Collaborative efforts with radio telescopes (e.g., ALMA) focus on frequency-matching in star-forming regions like Sagittarius B2, though sensitivity limitations currently hinder detection .

Q. How should researchers design experiments to resolve contradictions in this compound’s stability under varying pH and temperature conditions?

Methodological Answer: Controlled replication studies with standardized buffers (pH 3.0–6.0) and isothermal calorimetry can quantify degradation rates. Discrepancies are analyzed using multivariate regression to isolate factors (e.g., ionic strength, residual catalysts). Cross-validation via HPLC-MS identifies degradation pathways (e.g., Maillard reactions with amines) .

Q. What interdisciplinary approaches are effective in studying this compound’s role in prebiotic chemistry?

Methodological Answer: Astrochemical simulations (e.g., gas-phase reactions in molecular clouds) combine laboratory-derived rotational spectra with computational models (e.g., Gaussian 16) to predict interstellar reactivity. Comparative studies with ribose and glucose explore this compound’s potential as a sugar precursor in abiotic synthesis .

Methodological Considerations for Contradictory Data

Q. How can researchers reconcile conflicting reports on this compound-DHA synergism in melanoidin formation?

Methodological Answer: Use time-resolved FT-IR spectroscopy to monitor cross-polymerization kinetics. Varying molar ratios (1:1 to 1:5) under controlled humidity (40–70%) and pH (5.0–6.0) clarify optimal conditions. Statistical tools (e.g., ANOVA) identify significant interactions between reactant concentrations and polymerization efficiency .

Q. What strategies validate the environmental safety of this compound in ecotoxicological studies?

Methodological Answer: Aquatic toxicity assays (e.g., Daphnia magna survival tests) under OECD guidelines assess biodegradability. Lifecycle analysis (LCA) models quantify photodegradation byproducts in wastewater. Cross-referencing with the EPA’s CompTox Dashboard ensures regulatory alignment .

Data Analysis and Interpretation

Q. How do researchers differentiate between this compound’s enantiomeric pathways in asymmetric catalysis?

Methodological Answer: Chiral HPLC columns (e.g., Chiralpak IA) separate enantiomers, while circular dichroism (CD) spectroscopy confirms absolute configuration. Kinetic resolution studies with enantiopure catalysts (e.g., BINOL-derived Lewis acids) quantify enantioselectivity (e.g., ee >90%) .

Q. What statistical frameworks are suitable for modeling this compound’s reaction networks in complex matrices?

Methodological Answer: Bayesian networks integrate kinetic data (e.g., rate constants from Eyring plots) and spectroscopic intermediates. Monte Carlo simulations account for solvent effects (e.g., methanol vs. water), while principal component analysis (PCA) reduces dimensionality in multi-step pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.